
(3,5-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,5-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a chemical compound. It has been used in the synthesis of derivatives that have shown inhibitory activities against BRD4, a protein that has demonstrated promising potential in cancer therapy .
Synthesis Analysis
The compound is synthesized as part of a series of derivatives designed to evaluate their inhibitory activities against BRD4 . The specific synthesis process for this compound is not detailed in the available sources.Chemical Reactions Analysis
The compound is part of a series of derivatives that have been evaluated for their inhibitory activities against BRD4 . The compound DDT26, a derivative of the same series, exhibited the most potent inhibitory effect on BRD4 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 395.88. Other physical and chemical properties are not provided in the available sources.Applications De Recherche Scientifique
Molecular Interaction Studies
One study discusses the molecular interactions of specific antagonists with cannabinoid receptors, illustrating the detailed conformational analysis and pharmacophore models for ligand-receptor binding (Shim et al., 2002). This type of research could be relevant for understanding how structurally similar compounds interact with biological targets.
Synthesis and Biological Activities
Another area of research involves the synthesis of compounds with potential antimicrobial and anti-proliferative activities. For instance, the synthesis of N-Mannich bases of 1,3,4-oxadiazole and their evaluation against various bacterial strains and cancer cell lines highlight the methodological approaches to creating and assessing compounds with therapeutic potential (Al-Wahaibi et al., 2021).
Antagonist and Agonist Actions
Research on specific compounds acting as antagonists or agonists at cannabinoid receptors, demonstrating their potential use in pharmacology and drug development, is also notable (Landsman et al., 1997).
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of certain derivatives, exploring their efficacy in scavenging free radicals and potential as therapeutic agents, are explored in the literature (Balaydın et al., 2010).
Therapeutic Agent Synthesis
There's research on linear synthesis of specific therapeutic agents, discussing the methodology and evaluation of their inhibitory activity against enzymes, showcasing the synthetic strategies and biological assessment of newly created compounds (Abbasi et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4.ClH/c1-13-18(14(2)26-20-13)12-21-5-7-22(8-6-21)19(23)15-9-16(24-3)11-17(10-15)25-4;/h9-11H,5-8,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNSOHTYEGLVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

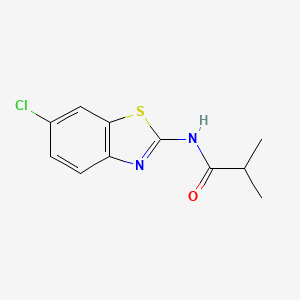
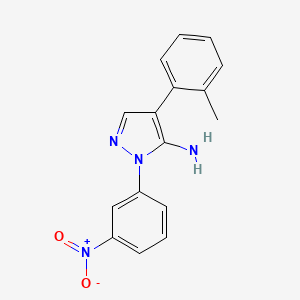
![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)
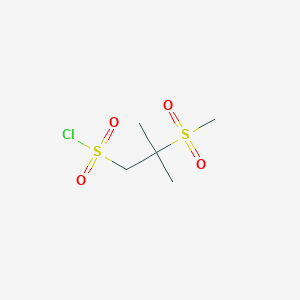
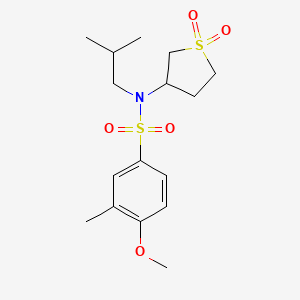

![N-[2-[4-[Methyl(propan-2-yl)amino]piperidin-1-yl]ethyl]but-2-ynamide](/img/structure/B2506417.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2506419.png)
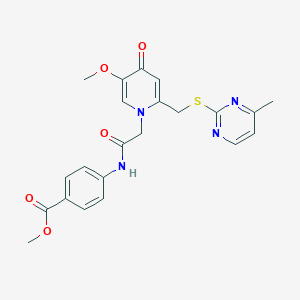
![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)

![1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2506425.png)
![2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2506427.png)
![N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2506428.png)